molecular formula C13H12ClN3O B2780764 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea CAS No. 110521-47-6

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B2780764
CAS No.: 110521-47-6
M. Wt: 261.71
InChI Key: ZEMBNQZPLZFWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C13H12ClN3O and its molecular weight is 261.71. The purity is usually 95%.
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Scientific Research Applications

Urea Biosensors

Urea biosensors have seen significant advancements, especially in detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. Urea biosensors utilize enzyme urease as a bioreceptor element, with recent decades witnessing the use of different nanoparticles and conducting polymers to enhance enzyme immobilization and sensor performance. These biosensors are crucial for diagnosing diseases related to abnormal urea levels and have applications in fisheries, dairy, food preservation, and agriculture (Botewad et al., 2021).

Urease Inhibitors in Medical and Agricultural Applications

Urease inhibitors have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The search for effective urease inhibitors has led to the investigation of various chemical classes, including hydroxamic acids and phosphoramidates. Although acetohydroxamic acid is the only clinically used urease inhibitor, its severe side effects highlight the need for further research into safer alternatives. This area presents a significant scope for developing new therapeutic agents and agricultural chemicals (Kosikowska & Berlicki, 2011).

Role of Urea in Energy Supply

Research into urea's potential as a hydrogen carrier for fuel cells has identified it as a promising solution for sustainable and long-term energy supply. Given its abundance, stability, and non-toxicity, urea represents an attractive option for hydrogen storage and transportation, offering a path toward leveraging existing production and supply infrastructures for cleaner energy technologies (Rollinson et al., 2011).

Agricultural and Environmental Impacts

Urea-based fertilizers are pivotal in modern agriculture but are associated with environmental challenges, such as nitrogen loss through volatilization, leaching, and greenhouse gas emissions. Research into urease and nitrification inhibitors presents a strategy to mitigate these impacts by reducing the rate of urea decomposition and nitrification in soils. This approach not only enhances nitrogen use efficiency, reducing the need for excessive fertilizer application, but also contributes to environmental conservation efforts by minimizing nitrogen-related pollution (Ray et al., 2020).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-3-2-4-12(15-9)17-13(18)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMBNQZPLZFWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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